

Commercial availability and suppliers of CAS 55440-53-4

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Compound of Interest

Compound Name: *4-Chloro-2-methoxyphenyl isocyanate*
CAS No.: 55440-53-4
Cat. No.: B3271773

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Technical Whitepaper: Commercial Procurement, Physicochemical Profiling, and Synthetic Applications of CAS 55440-53-4

Executive Summary

In contemporary medicinal chemistry, aryl isocyanates serve as indispensable electrophilic building blocks for the rapid assembly of ureas, carbamates, and hydantoins. CAS 55440-53-4 (4-chloro-1-isocyanato-2-methoxybenzene) is a bifunctionalized aromatic isocyanate that imparts critical steric and electronic properties to drug scaffolds. This technical guide provides researchers and drug development professionals with an authoritative analysis of the commercial availability, structural dynamics, and validated synthetic protocols associated with this core compound.

Chemical Identity & Structural Dynamics

CAS 55440-53-4 is characterized by a highly reactive isocyanate moiety flanked by an ortho-methoxy group and a para-chloro substituent (1[1]).

- **Electronic Effects:** The para-chloro group exerts an electron-withdrawing inductive effect across the aromatic ring. This increases the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack.
- **Steric & Binding Effects:** The ortho-methoxy group provides localized steric hindrance, which can dictate the conformational geometry of the resulting urea/carbamate bond. In biological targets, this methoxy oxygen frequently acts as a critical hydrogen-bond acceptor, enhancing target affinity (2[2]).

Table 1: Physicochemical Profile

Property	Value
Chemical Name	4-chloro-1-isocyanato-2-methoxybenzene [1]
Molecular Formula	C8H6ClNO2[1]
Monoisotopic Mass	183.00871 Da[1]
SMILES	<chem>COC1=C(C=CC(=C1)Cl)N=C=O</chem> [1]
Predicted XlogP	3.3[1]

| CCS ([M+H]⁺) | 132.3 Å²[1] |

Commercial Availability & Supply Chain Logistics

Procuring high-purity CAS 55440-53-4 is critical, as degraded isocyanates compromise library synthesis yields. The compound is globally available through several specialized chemical vendors. Due to its extreme moisture sensitivity, suppliers typically mandate cold-chain transportation and storage (2-8°C) under inert gas to prevent hydrolysis (3[3], 4[4]).

Table 2: Representative Suppliers and Specifications

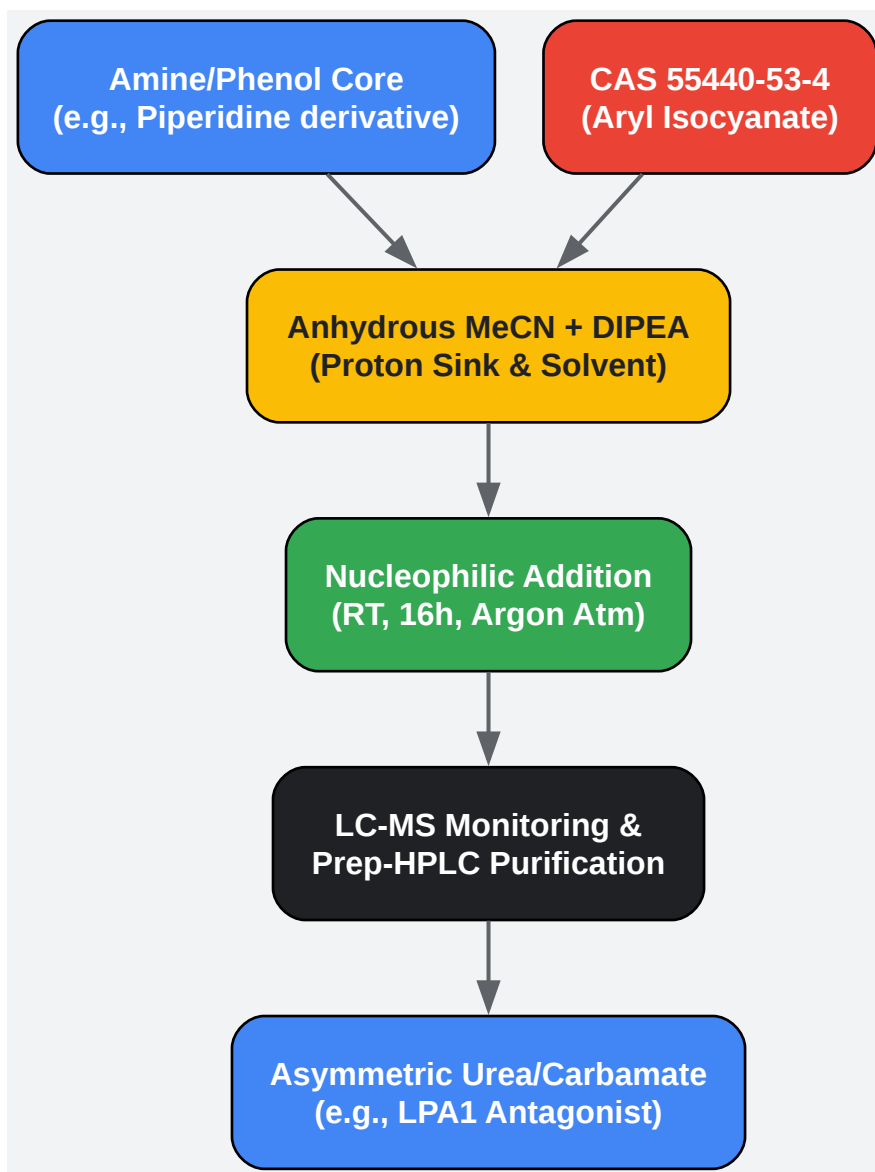
Supplier	Catalog / Product Code	Standard Purity	Regional Dispatch
BLD Pharm	BD01828208	≥95%	US, Germany, India, Global[5]
Ambeed	A1930407	95%	US, Global[6]

| Fujifilm Wako | 55440-53-4 | Analytical Grade | Japan, Global[3] |

Mechanistic Utility in Drug Discovery

CAS 55440-53-4 is extensively utilized in solution-phase parallel synthesis to generate combinatorial libraries of asymmetric ureas and thioureas, which are foundational for novel assay kits and hit-to-lead optimization campaigns (7[7]).

Notably, this specific isocyanate was a critical building block in the discovery of novel, orally active Lysophosphatidic Acid Receptor Type 1 (LPA1) antagonists (2[2]). By reacting CAS 55440-53-4 with complex piperidine derivatives, researchers successfully generated carbamoyl-based molecular scaffolds with potent antagonistic activity[2].



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Fig 1. Standardized workflow for urea/carbamate library synthesis using CAS 55440-53-4.

Validated Experimental Protocol: Synthesis of Asymmetric Ureas

The following step-by-step methodology is adapted from validated medicinal chemistry workflows for generating urea-based receptor antagonists using CAS 55440-53-4 (2[2]). This protocol operates as a self-validating system, ensuring that intermediate chemical states strictly dictate the progression of the synthesis.

Step 1: Preparation of the Anhydrous Environment

- Action: Flame-dry all reaction vessels and purge continuously with Argon.
- Causality: Isocyanates are highly electrophilic and react rapidly with ambient H₂O to form unstable carbamic acids. These spontaneously decarboxylate to form primary amines, which subsequently react with unreacted isocyanate to yield symmetric, insoluble urea byproducts, drastically reducing the yield of the desired asymmetric product.

Step 2: Reagent Solubilization

- Action: Dissolve the primary/secondary amine (1.0 eq, e.g., 1.36 mmol) in anhydrous Acetonitrile (MeCN) (10 mL)[2].
- Causality: MeCN is a polar aprotic solvent that effectively stabilizes the charge-separated transition state during nucleophilic attack without acting as a competing nucleophile.

Step 3: Base Addition

- Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, ~4.09 mmol) to the solution[2].
- Causality: DIPEA serves a dual purpose. First, it neutralizes any HCl salts if the amine was supplied as a hydrochloride. Second, its extreme steric hindrance prevents it from acting as a nucleophile toward the isocyanate, allowing it to function purely as a proton sink to drive the reaction forward.

Step 4: Isocyanate Introduction

- Action: Dropwise add CAS 55440-53-4 (1.0 eq, 500 mg) to the stirring mixture at room temperature (RT)[2].
- Causality: Dropwise addition prevents localized heating and controls the concentration of the highly reactive electrophile, minimizing homopolymerization or side reactions.

Step 5: Reaction Maturation & Monitoring

- Action: Stir the mixture at RT for 16 hours under Argon[2]. Monitor progression via LC-MS or TLC (silica gel 60 F254)[2].

- Causality: The ortho-methoxy group on the isocyanate introduces steric drag, necessitating a longer reaction time (16h) compared to unhindered isocyanates to achieve >95% conversion. LC-MS will confirm the disappearance of the amine mass and the emergence of the [M+H]⁺ adduct of the urea.

Step 6: Purification

- Action: Concentrate the crude mixture under reduced pressure and purify via preparative HPLC under basic conditions^[2].
- Causality: Prep-HPLC ensures the removal of any trace symmetric urea byproducts and residual DIPEA, yielding the analytically pure target compound suitable for biological assaying.

References

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